(5-Bromo-1,3,4-thiadiazol-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

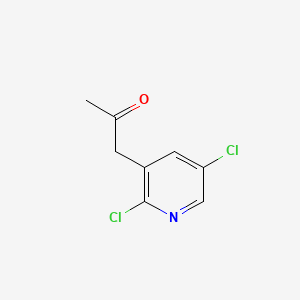

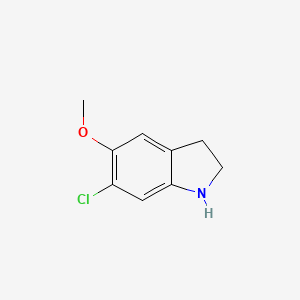

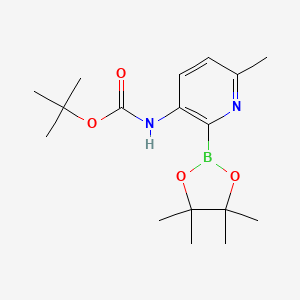

“(5-Bromo-1,3,4-thiadiazol-2-yl)methanol” is a chemical compound with the molecular formula C3H3BrN2OS . It’s a beige solid at room temperature .

Synthesis Analysis

The synthesis of “(5-Bromo-1,3,4-thiadiazol-2-yl)methanol” involves the reaction of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate with sodium borohydride in methanol . The reaction mixture is stirred for 16 hours at room temperature, then quenched with acetic acid, extracted with ethyl acetate, and the organic layer is separated, dried, and evaporated to obtain the crude product .Molecular Structure Analysis

The InChI code for “(5-Bromo-1,3,4-thiadiazol-2-yl)methanol” is 1S/C3H3BrN2OS/c4-3-6-5-2(1-7)8-3/h7H,1H2 . This indicates the presence of bromine, nitrogen, sulfur, and oxygen atoms in the molecule, along with carbon and hydrogen.Physical And Chemical Properties Analysis

“(5-Bromo-1,3,4-thiadiazol-2-yl)methanol” is a beige solid at room temperature . Its molecular weight is 195.04 . The compound is stored at room temperature .Scientific Research Applications

Anticancer Activity

The 1,3,4-thiadiazole derivatives have been studied for their potential as anticancer agents. These compounds can disrupt DNA replication processes, thereby inhibiting the replication of cancer cells. The presence of the 1,3,4-thiadiazole ring, which is a bioisostere of pyrimidine, allows these derivatives to interact with DNA and potentially act as antitumor agents .

Antimicrobial and Antifungal Properties

These derivatives exhibit a range of therapeutic activities, including antimicrobial and antifungal effects. This makes them valuable in the development of new treatments for bacterial and fungal infections .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of 1,3,4-thiadiazole derivatives make them candidates for the development of new pain relief medications .

Antipsychotic and Antidepressant Uses

Some derivatives have shown promise in the treatment of psychological disorders, acting as antipsychotic and antidepressant agents. This opens up possibilities for new psychiatric medications .

Anticonvulsant Potential

The anticonvulsant activity of these compounds could lead to the development of new treatments for seizure disorders .

Anti-leishmanial Activity

1,3,4-thiadiazole derivatives have also been explored for their anti-leishmanial properties, which could be significant in the treatment of leishmaniasis, a disease caused by parasites .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

Mechanism of Action

Target of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit cytotoxic activity , suggesting potential targets could be cellular structures or enzymes involved in cell growth and proliferation.

Mode of Action

Based on the structure-activity relationship of 1,3,4-thiadiazoles, the nature of the substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests that the bromine atom in the 5-position of the thiadiazole ring in (5-Bromo-1,3,4-thiadiazol-2-yl)methanol may play a crucial role in its interaction with its targets.

Biochemical Pathways

Given the cytotoxic properties of similar 1,3,4-thiadiazole derivatives , it can be hypothesized that this compound may interfere with pathways related to cell growth and proliferation.

Result of Action

Based on the cytotoxic properties of similar 1,3,4-thiadiazole derivatives , it can be hypothesized that this compound may induce cell death or inhibit cell growth in certain cell types.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (5-Bromo-1,3,4-thiadiazol-2-yl)methanol is not well-studied. Factors such as temperature, pH, and the presence of other biological molecules could potentially affect the compound’s activity. For instance, the compound is stored at a temperature of -10°C, suggesting that low temperatures may be necessary for its stability .

properties

IUPAC Name |

(5-bromo-1,3,4-thiadiazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2OS/c4-3-6-5-2(1-7)8-3/h7H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOACDUMFCRKIMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1339055-00-3 |

Source

|

| Record name | (5-bromo-1,3,4-thiadiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Fluoro-[1,1'-biphenyl]-2,4'-dicarboxylic acid](/img/structure/B599233.png)

![Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate](/img/structure/B599236.png)

![2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B599242.png)

![2-Oxazolidinone, 3-[(2S,4R)-4-bromo-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B599244.png)